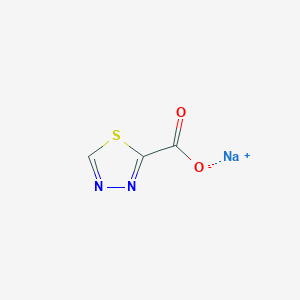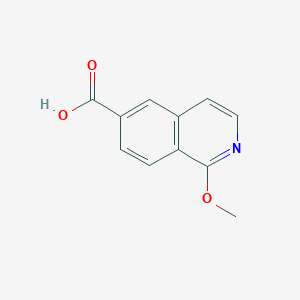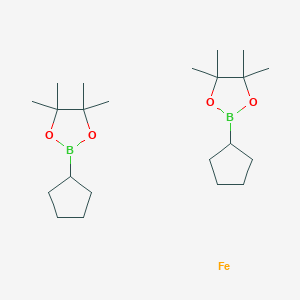
2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C11H21BO2. It is a boronic ester, which is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopentylmagnesium bromide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The mixture is heated to a specific temperature, often around 110°C, for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of 2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The reaction conditions are carefully controlled to maintain the purity and quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The boronic ester group can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted boronic esters.
Scientific Research Applications
2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of boron-containing drugs for cancer therapy and other medical applications.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through the interaction of the boronic ester group with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This reactivity is harnessed in various chemical transformations, including cross-coupling reactions and the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A similar boronic ester used in organic synthesis.
2-Phenylsulfanylmethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in the synthesis of aryl and heteroaryl derivatives.
Uniqueness
2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclopentyl group, which imparts specific steric and electronic properties. These properties enhance its reactivity and stability, making it a valuable reagent in various chemical reactions. Its ability to form stable boron-carbon bonds distinguishes it from other boronic esters and makes it particularly useful in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C22H42B2FeO4 |
|---|---|
Molecular Weight |
448.0 g/mol |
IUPAC Name |
2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;iron |
InChI |
InChI=1S/2C11H21BO2.Fe/c2*1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9;/h2*9H,5-8H2,1-4H3; |
InChI Key |
HGDUEXOEHUHYST-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCC2.B1(OC(C(O1)(C)C)(C)C)C2CCCC2.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B12510360.png)

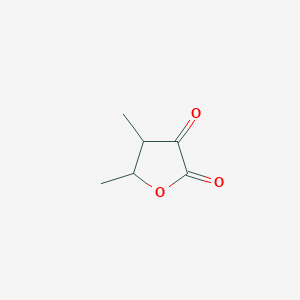
![9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B12510366.png)

![5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B12510376.png)

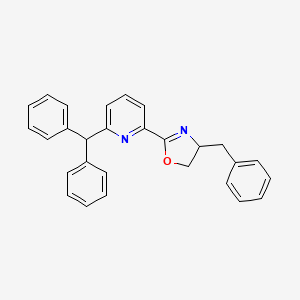

![E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid, pinacol ester](/img/structure/B12510403.png)
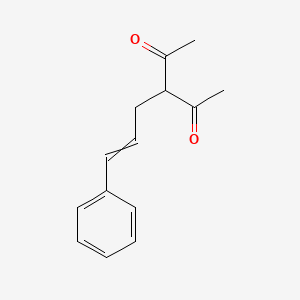
![4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole](/img/structure/B12510416.png)
